(4-methoxynaphthalen-1-yl)boronic Acid

Fluorescent dyes Organoboron chromophores Dual emission

(4-Methoxynaphthalen-1-yl)boronic acid is an arylboronic acid building block (C₁₁H₁₁BO₃, MW 202.01) featuring a boronic acid group at the naphthalene 1-position and an electron-donating methoxy substituent at the 4-position. The compound is commercially available in purities ranging from 95% to ≥98% (LCMS), typically as a white to off-white crystalline powder with a melting point of 191–195 °C and requiring storage at 0–8 °C under inert atmosphere.

Molecular Formula C11H11BO3
Molecular Weight 202.02 g/mol
CAS No. 219834-95-4
Cat. No. B1364960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxynaphthalen-1-yl)boronic Acid
CAS219834-95-4
Molecular FormulaC11H11BO3
Molecular Weight202.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)OC)(O)O
InChIInChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3
InChIKeyUNEURVGVRYJOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxynaphthalen-1-ylboronic Acid (CAS 219834-95-4): Technical Identity, Purity Profiles, and Procurement-Grade Characterization


(4-Methoxynaphthalen-1-yl)boronic acid is an arylboronic acid building block (C₁₁H₁₁BO₃, MW 202.01) featuring a boronic acid group at the naphthalene 1-position and an electron-donating methoxy substituent at the 4-position [1]. The compound is commercially available in purities ranging from 95% to ≥98% (LCMS), typically as a white to off-white crystalline powder with a melting point of 191–195 °C and requiring storage at 0–8 °C under inert atmosphere . Its primary synthetic utility lies in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the 4-methoxy group exerts a measurable electronic influence on both the reactivity of the boronic acid and the photophysical properties of the resulting coupled products [2].

Why Naphthalen-1-ylboronic Acid and Other Simple Arylboronic Acids Cannot Substitute for 4-Methoxynaphthalen-1-ylboronic Acid in Optoelectronic and Functional Dye Applications


Generic substitution of (4-methoxynaphthalen-1-yl)boronic acid with unsubstituted naphthalen-1-ylboronic acid or simple phenylboronic acids fails in applications where the electronic character of the aryl residue directly governs key performance metrics. The 4-methoxy group is not a passive structural feature; it acts as a strong electron-donating substituent that lowers the oxidation potential of the naphthalene ring by approximately 0.32 V (from 1.70 V to 1.38 V vs. SCE) and more than doubles the fluorescence quantum yield of derived organoboron dyes (Φfluo from 0.15–0.30 to 0.35–0.59) [1]. In the context of OLED emitters, the 4-methoxynaphthalen-1-yl fragment enables a red-shifted electroluminescence maximum at 598 nm with CIE coordinates of (0.59, 0.37) at 1000 cd·m⁻², a spectral profile that cannot be replicated by the unsubstituted naphthyl analog [2]. These electronic differences are intrinsic to the methoxy substitution pattern and are not achievable through post-coupling functionalization strategies.

Quantitative Differentiation Evidence: Head-to-Head Performance Data for 4-Methoxynaphthalen-1-ylboronic Acid Versus Key Structural Analogs


Fluorescence Quantum Yield Enhancement: 4-Methoxynaphthyl vs. Unsubstituted Naphthyl in Borylated Arylisoquinoline Dyes

In a direct head-to-head comparison within the same study, the borylated arylisoquinoline dye incorporating the 4-methoxynaphthyl residue (compound 16) exhibited fluorescence quantum yields (Φfluo) in the range of 0.35–0.59 across multiple solvents, whereas the structurally identical dye bearing an unsubstituted naphthyl residue (compound 17) showed substantially lower Φfluo values of only 0.15–0.30 [1]. This represents a minimum 2.3-fold enhancement in quantum yield attributable solely to the presence of the 4-methoxy substituent. The dye containing the 4-methoxynaphthyl group also displayed a long-wavelength emission band in acetonitrile at approximately 530–540 nm, compared to 514 nm for the naphthyl analog, and a larger solvatofluorochromic shift (Δλ = +20–22 nm) versus only +7 nm for the naphthyl-substituted dye [1].

Fluorescent dyes Organoboron chromophores Dual emission

Electrochemical Oxidation Potential Modulation: Quantifying the Electronic Effect of the 4-Methoxy Substituent vs. Naphthyl, Pyrenyl, and Anthryl Analogs

Cyclic voltammetry measurements on the four arylisoquinoline-derived organoboron dyes revealed a clear ordering of oxidation potentials (Eox vs. SCE in acetonitrile) that directly correlates with the electron-donating strength of the variable aryl residue: naphthyl (1.70 V) > 4-methoxynaphthyl (1.38 V) > pyrenyl (1.16 V) > anthryl (1.09 V) [1]. The 4-methoxynaphthyl-substituted dye (compound 16) is oxidized 0.32 V more easily than the unsubstituted naphthyl analog (compound 17), confirming that the methoxy group substantially enriches the electron density on the naphthalene ring. This electrochemical modulation directly governs the energy of the long-wavelength emission band through intramolecular charge-transfer (ICT) phenomena, with the 4-methoxynaphthyl dye showing an LW emission maximum at approximately 530–540 nm, intermediate between the naphthyl analog (514 nm) and the pyrenyl analog (compound 18, ~560–570 nm) [1].

Electrochemistry Structure-property relationship Intramolecular charge transfer

OLED Electroluminescence Performance: Red Phosphorescent Iridium(III) Complex Incorporating the 4-Methoxynaphthalen-1-yl Fragment as the Cyclometalating Ligand

The iridium(III) complex (BTMN)₂Ir(acac), in which BTMN = 2-(4-methoxynaphthalen-1-yl)benzo[d]thiazole serves as the main cyclometalating ligand, was synthesized and evaluated as a red phosphorescent emitter in solution-processed single-emissive-layer OLEDs [1]. The electroluminescence spectrum exhibited a maximum emission peak at 598 nm with a full-width at half-maximum (FWHM) of 75 nm and CIE coordinates of (0.59, 0.37) at a luminance of 1000 cd·m⁻² [1]. When incorporated into a white OLED architecture, the device achieved CIE coordinates of (0.32, 0.38) at 1000 cd·m⁻², approaching the standard pure white point of (0.33, 0.33) [1]. While no direct head-to-head comparison with the non-methoxylated analog (BTN)₂Ir(acac) is available in the same study, the observed red emission at 598 nm is consistent with the stronger electron-donating character of the 4-methoxynaphthyl group compared to unsubstituted naphthyl ligands, which typically yield yellow to orange emission in analogous benzothiazole-based iridium complexes [2].

OLED Phosphorescent emitter Solution-processed devices

Synthetic Accessibility and Coupling Efficiency: Pinacol Ester Derivative Performance in Photochromic Naphthopyran Synthesis

The pinacol ester of (4-methoxynaphthalen-1-yl)boronic acid has been demonstrated as a competent Suzuki coupling partner in the synthesis of double-condensed-ring naphthopyran photochromic compounds [1]. In a representative patent example, 2.4 g (8.45 mmol) of 4-methoxynaphthalene-1-ylboronic acid pinacol ester was coupled with dimethyl 2-bromoisophthalate (1.75 g, 6.4 mmol) using Pd(PPh₃)₄ (0.768 mmol) and Na₂CO₃ in 1,4-dioxane/water at 80 °C for 12 h, yielding the key biaryl intermediate [1]. The parent boronic acid itself can be synthesized from 1-bromo-4-methoxynaphthalene via lithium-halogen exchange with n-BuLi in THF/hexane at −78 °C followed by boronation, with reported yields of approximately 61% . While direct comparative coupling yields with unsubstituted naphthalene-1-boronic acid under identical conditions are not reported in the same study, the demonstrated successful incorporation into a sterically congested photochromic scaffold confirms the practical utility of this building block in demanding cross-coupling applications.

Photochromic materials Naphthopyran Suzuki coupling

High-Value Research and Industrial Application Scenarios for 4-Methoxynaphthalen-1-ylboronic Acid (CAS 219834-95-4)


Dual-Emissive Organoboron Fluorescent Dyes for Ratiometric Sensing and Bioimaging

The 4-methoxynaphthalen-1-yl fragment, when incorporated into borylated arylisoquinoline dyes via Suzuki coupling of (4-methoxynaphthalen-1-yl)boronic acid, yields chromophores with dual fluorescence emission, quantum yields of 0.35–0.59, and pronounced ratiometric fluorescence response upon fluoride anion binding [1]. The superior Φfluo (≥2.3× higher than the unsubstituted naphthyl analog) and the distinct solvatofluorochromic behavior (Δλ = +20–22 nm) make this building block the justified choice for designing ratiometric fluorescent sensors where signal dynamic range directly impacts limit of detection. Procurement of this specific boronic acid is required to access the 4-methoxynaphthyl-substituted dye scaffold that delivers the highest quantum yields in the series.

Red Phosphorescent OLED Emitters via Iridium(III) Complexes Bearing 2-(4-Methoxynaphthalen-1-yl)benzo[d]thiazole Ligands

(4-Methoxynaphthalen-1-yl)boronic acid serves as the essential precursor for synthesizing the BTMN cyclometalating ligand used in the red phosphorescent complex (BTMN)₂Ir(acac), which emits at 598 nm with CIE coordinates (0.59, 0.37) at 1000 cd·m⁻² in solution-processed OLEDs [2]. White OLEDs incorporating this emitter achieve near-ideal white CIE coordinates of (0.32, 0.38). The methoxy group is indispensable for achieving red emission; substituting with unsubstituted naphthalen-1-ylboronic acid would shift emission to the yellow-orange region (~560–580 nm), compromising the red-channel color purity required for display applications.

Photochromic Naphthopyran Materials with Rapid Response and High Colorability

The pinacol ester of (4-methoxynaphthalen-1-yl)boronic acid has been demonstrated as a key intermediate in the construction of double-condensed-ring naphthopyran photochromic compounds, where it is coupled with dimethyl 2-bromoisophthalate under standard Pd(PPh₃)₄-catalyzed Suzuki conditions to form the biaryl core [3]. The resulting naphthopyrans exhibit rapid photochromic response and high colorability. The steric and electronic profile of the 4-methoxynaphthalen-1-yl group contributes to the photochromic performance through modulation of the chromophore's conjugated system, making this specific boronic acid a strategically necessary building block for researchers targeting high-performance photochromic materials.

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring Electron-Rich Naphthyl Coupling Partners

As an electron-rich arylboronic acid (Eox = 1.38 V for the derived dye, indicating significantly enhanced electron density compared to the parent naphthyl system at 1.70 V), (4-methoxynaphthalen-1-yl)boronic acid offers predictable advantages in Suzuki–Miyaura couplings where the transmetalation step benefits from increased nucleophilicity of the arylboronate intermediate [1]. This property is particularly relevant in the synthesis of biaryl pharmaceutical intermediates where the methoxy group can serve as a synthetic handle for further functionalization. The compound's commercial availability at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS) from multiple suppliers supports its direct use in medicinal chemistry campaigns without additional purification steps.

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